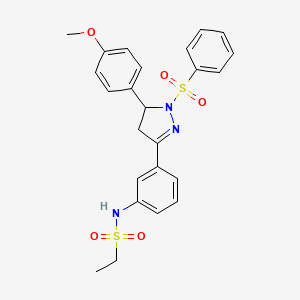

N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(3-(5-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-based sulfonamide derivative. Its structure comprises a dihydropyrazole core substituted with a 4-methoxyphenyl group at position 5, a phenylsulfonyl moiety at position 1, and an ethanesulfonamide group attached to a meta-substituted phenyl ring at position 2.

Properties

IUPAC Name |

N-[3-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-9-7-8-19(16-20)23-17-24(18-12-14-21(32-2)15-13-18)27(25-23)34(30,31)22-10-5-4-6-11-22/h4-16,24,26H,3,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLGPGUEOFEHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 350.42 g/mol

- CAS Number : 887199-99-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in biochemical pathways, thereby affecting cellular processes.

- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways that are vital for cellular communication and function.

- Gene Expression Alteration : The compound may modulate the expression of genes involved in various biological processes, contributing to its therapeutic effects .

Anticancer Properties

Recent studies have highlighted the potential of N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide as an anticancer agent. Research indicates that it may exert cytotoxic effects on cancer cell lines through the following mechanisms:

- Inhibition of Cell Proliferation : The compound has shown significant activity in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways, leading to programmed cell death in malignant cells .

- Targeting BRD4 : The compound's structure suggests a potential for targeting bromodomain-containing proteins (BRD4), which are implicated in cancer progression and inflammation. Inhibition of BRD4 has been associated with reduced tumor growth and improved outcomes in preclinical models .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It may modulate inflammatory pathways by:

- Reducing the expression of pro-inflammatory cytokines.

- Inhibiting the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Preclinical Studies

- Study on Breast Cancer Cells : A study demonstrated that treatment with N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

- Lung Cancer Model : In a xenograft model of lung cancer, administration of the compound resulted in significant tumor shrinkage compared to control groups. This effect was attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .

Data Table

Comparison with Similar Compounds

Structure :

- Core : Dihydropyrazole with a 4-fluorophenyl group at position 3.

- Substituents : A 5-methyl-1-(4-methylphenyl)-1,2,3-triazole at position 3 and a phenylcarbothioamide at position 1.

- The carbothioamide (C=S) group differs from sulfonamides in electronic properties and solubility .

Physicochemical Properties :

- Higher lipophilicity due to the methyl and fluorophenyl groups.

- Reduced solubility in aqueous media compared to sulfonamide derivatives.

Compound B: N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Structure :

- Core: Dihydropyrazole with a 4-(dimethylamino)phenyl group at position 4.

- Substituents : Methylsulfonyl at position 1 and methanesulfonamide on the meta-phenyl ring.

- Key Features: The dimethylamino group (electron-donating) contrasts with the methoxy group (electron-withdrawing) in the target compound.

Physicochemical Properties :

- Improved solubility due to the dimethylamino group’s basicity.

- Lower molecular weight (436.55 g/mol) compared to the target compound (estimated ~500 g/mol).

Table 1: Structural and Property Comparison

Research Findings and Implications

- Electronic Effects: The 4-methoxyphenyl group in the target compound may enhance binding to electron-deficient protein pockets compared to Compound B’s dimethylamino group .

Q & A

Q. What are the standard protocols for synthesizing N-(3-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

Synthesis typically involves multi-step reactions:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with β-keto esters under acidic/basic conditions .

- Sulfonylation : Introduction of phenylsulfonyl groups via nucleophilic substitution using sulfonyl chlorides (e.g., phenylsulfonyl chloride) in the presence of triethylamine .

- Coupling reactions : Suzuki-Miyaura cross-coupling to attach aromatic substituents (e.g., 4-methoxyphenyl) using palladium catalysts .

- Final functionalization : Ethanesulfonamide group addition via methanesulfonyl chloride . Key parameters : Temperature (60–100°C), solvent choice (DMF, ethanol), and reaction time (12–24 hrs) .

Q. Which analytical techniques confirm the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments, confirming substituent positions (e.g., methoxyphenyl, sulfonamide) .

- HPLC : Purity assessment (>95%) and monitoring of intermediates .

- X-ray crystallography : Resolves 3D conformation and crystallographic packing .

- Mass spectrometry : Validates molecular weight (e.g., ~500–600 g/mol range) .

Q. What physicochemical properties are critical for handling and storage?

- Solubility : Typically low in water; prefers polar aprotic solvents (DMF, DMSO) .

- Melting point : Estimated 180–220°C based on analogs .

- Stability : Sensitive to moisture and light; store under inert gas (argon) at –20°C .

Q. How is initial biological activity screened?

- In vitro assays : Enzymatic inhibition (e.g., cyclooxygenase-2) or receptor-binding studies (IC₅₀ values) .

- Cell-based models : Antiproliferative activity in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

- Flow chemistry : Enhances reaction control and reduces byproducts .

- Microwave-assisted synthesis : Accelerates reaction rates (e.g., 30–60 min vs. 24 hrs) .

- Process intensification : Solvent recycling and catalyst recovery reduce costs .

Q. How to resolve contradictions in reported biological activities across studies?

- Experimental validation : Replicate assays under standardized conditions (e.g., pH, temperature) .

- Structural analysis : Compare stereochemistry (X-ray/NMR) to rule out isomer-driven discrepancies .

- Computational modeling : Use QSAR to correlate structural variations (e.g., substituent electronegativity) with activity trends .

Q. What computational methods predict target interactions?

- Molecular docking : Simulates binding to enzymes (e.g., COX-2) using AutoDock/Vina .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .

- Pharmacophore modeling : Identifies essential functional groups (e.g., sulfonamide for H-bonding) .

Q. How to design derivatives with enhanced bioactivity?

- Substituent modification : Replace methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to improve binding .

- Scaffold hopping : Integrate thiophene or furan rings to enhance metabolic stability .

- Prodrug strategies : Mask sulfonamide groups to improve bioavailability .

Q. What challenges arise in scaling up synthesis?

- Purification : Recrystallization efficiency drops at >10 g scale; switch to column chromatography .

- Byproduct management : Optimize stoichiometry to minimize diastereomers .

- Safety : Exothermic reactions require controlled heat dissipation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.